molecular formula C18H31NO3Si B14024078 Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate

Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate

Cat. No.: B14024078
M. Wt: 337.5 g/mol
InChI Key: AGPUEAZWIOEVRD-UHFFFAOYSA-N
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Description

Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate is an organic compound that features a tert-butyl group, a dimethylsilyl group, and a phenylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The resultant intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The carbamate group can be reduced to an amine under reducing conditions.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylcarbamates.

Scientific Research Applications

Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate involves the protection of reactive hydroxyl or amine groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted side reactions during synthetic processes. The carbamate group can be cleaved under acidic or basic conditions to release the free phenol or amine .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)aniline): Similar structure but with an aniline group instead of a carbamate.

    Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde): Similar structure but with a benzaldehyde group instead of a carbamate.

Uniqueness

Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate is unique due to its dual protective groups, which provide both steric and electronic protection to the phenyl ring. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required .

Properties

Molecular Formula

C18H31NO3Si

Molecular Weight

337.5 g/mol

IUPAC Name

tert-butyl N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]carbamate

InChI

InChI=1S/C18H31NO3Si/c1-17(2,3)22-16(20)19-15-11-9-14(10-12-15)13-21-23(7,8)18(4,5)6/h9-12H,13H2,1-8H3,(H,19,20)

InChI Key

AGPUEAZWIOEVRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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